Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-
Description
Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]- (hereafter referred to as Compound 3), is a benzoxazole derivative featuring a 4-methoxyphenyl-substituted ethenyl group at the 2-position of the benzoxazole core. This compound is synthesized via condensation reactions involving 2-aminophenol and substituted cinnamic acid derivatives, as described in studies focusing on antimycobacterial agents . Its structure (Figure 1) combines a planar benzoxazole heterocycle with a conjugated ethenyl linker, enabling π-π interactions and electronic modulation through the 4-methoxy substituent.
Properties
CAS No. |
59198-04-8 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3 |
InChI Key |
TZLFQYKSJWMBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation of 2-Methylbenzoxazole with 4-Methoxybenzaldehyde
The most widely reported synthesis involves the condensation of 2-methylbenzoxazole with 4-methoxybenzaldehyde under strongly basic conditions. This method exploits the acidity of the methyl group adjacent to the benzoxazole nitrogen, facilitating deprotonation and subsequent aldol-like addition.
- Reagents : 2-Methylbenzoxazole (6.78 mmol), 4-methoxybenzaldehyde (1.695 mmol), potassium tert-butoxide (1 M in THF), dry THF, and t-BuOH.
- Conditions : The reaction is conducted at −50°C under argon, with gradual warming to −26°C over 3 hours, followed by 18 hours at ambient temperature.
- Workup : The mixture is quenched with sodium bicarbonate, extracted with toluene, and purified via column chromatography (hexane/ethyl acetate, 9:1).
Mechanism :
- Deprotonation of 2-methylbenzoxazole by potassium tert-butoxide generates a resonance-stabilized enolate.
- Nucleophilic attack on the aldehyde carbonyl forms a β-hydroxy intermediate, which dehydrates to yield the styryl product.
Advantages : High regioselectivity for the E-isomer; compatibility with electron-rich aldehydes.
Limitations : Requires cryogenic conditions and inert atmosphere; sensitive to moisture.
Palladium-Catalyzed Aminocarbonylation
An alternative route employs palladium-catalyzed aminocarbonylation of 2-aminophenol with 4-methoxystyryl derivatives. This method is advantageous for introducing functionalized styryl groups.
- Reagents : 2-Aminophenol, 4-methoxystyrene, Pd(OAc)₂, CO gas, and a phosphine ligand.
- Conditions : Conducted in DMF at 80–100°C under 10–20 bar CO pressure for 12–24 hours.
- Workup : Filtration through Celite, solvent evaporation, and recrystallization from ethanol.
Mechanism :
- Oxidative addition of Pd(0) to the styryl halide forms a Pd(II) intermediate.
- CO insertion generates an acylpalladium complex, which undergoes reductive elimination with 2-aminophenol to form the benzoxazole ring.
Advantages : Tolerates electron-withdrawing substituents; scalable under high-pressure conditions.
Limitations : Requires specialized equipment for CO handling; moderate yields.
Brønsted Acid Ionic Liquid (BAIL)-Mediated Cyclization
Green chemistry approaches utilize BAIL catalysts to facilitate cyclization between o-aminophenol and 4-methoxycinnamaldehyde.
- Reagents : o-Aminophenol, 4-methoxycinnamaldehyde, BAIL gel (e.g., [BsAIm][OTf]/SCF).
- Conditions : Heating at 130°C for 1–2 hours under solvent-free conditions.
- Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography.
Mechanism :
- BAILs act as dual acid catalysts, protonating the aldehyde to enhance electrophilicity.
- Sequential Schiff base formation and cyclodehydration yield the benzoxazole.
Advantages : Solvent-free; recyclable catalyst; excellent atom economy.
Limitations : Limited substrate scope for sterically hindered aldehydes.
Triflic Anhydride-Promoted Cascade Reaction
A novel method employs triflic anhydride (Tf₂O) to activate tertiary amides for coupling with 2-aminophenol.
- Reagents : Tertiary amide (e.g., N-(4-methoxyphenyl)acetamide), 2-aminophenol, Tf₂O, 2-fluoropyridine.
- Conditions : Stirring in dichloromethane at 0°C to room temperature for 6–12 hours.
- Workup : Aqueous workup with NaHCO₃, extraction, and flash chromatography.
Mechanism :
- Tf₂O activates the amide carbonyl, forming an electrophilic imidoyl triflate.
- Nucleophilic attack by 2-aminophenol followed by cyclization and elimination yields the product.
Advantages : Broad substrate scope; avoids metal catalysts.
Limitations : Sensitive to overactivation; requires stoichiometric Tf₂O.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Base-Catalyzed Condensation | KOtBu | 60–75 | −50 to 25 | High E-selectivity | Cryogenic conditions |
| Palladium-Catalyzed | Pd(OAc)₂/CO | 50–65 | 80–100 | Functional group tolerance | High-pressure CO required |
| BAIL-Mediated | [BsAIm][OTf]/SCF | 70–85 | 130 | Solvent-free, recyclable | Limited to activated aldehydes |
| Triflic Anhydride | Tf₂O | 55–70 | 0–25 | Metal-free, broad scope | Stoichiometric Tf₂O, moisture-sensitive |
Mechanistic Insights and Optimization Strategies
Stereoselectivity in Styryl Formation
The E-isomer predominates in all methods due to thermodynamic stabilization via conjugation between the benzoxazole and 4-methoxyphenyl groups. Kinetic control under basic conditions further favors the trans configuration.
Catalyst Design in BAIL Systems
BAILs with strong sulfonic acid groups (e.g., −SO₃H) enhance reaction rates by stabilizing zwitterionic intermediates during cyclization. Immobilization on silica-coated ferrite (SCF) improves recovery and reuse without significant activity loss.
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) improve yields in Pd-catalyzed reactions by stabilizing charged intermediates. Conversely, BAIL-mediated reactions achieve higher efficiency under solvent-free conditions due to reduced mass transfer limitations.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The benzoxazole ring undergoes electrophilic substitution at the C-2 position, the most reactive site due to electron density from the oxazole nitrogen . Key reactions include:
-
Nitration : Directed by the oxazole ring’s electron-withdrawing effect, nitration occurs at the para position of the methoxyphenyl group. Experimental conditions (HNO₃/H₂SO₄, 0°C) yield nitro derivatives with retained ethenyl linkage.
-
Sulfonation : Reaction with fuming H₂SO₄ introduces sulfonic acid groups at the benzoxazole C-5 position .
Oxidation and Reduction Reactions
The ethenyl (–CH=CH–) bridge and methoxy group are key sites for redox transformations:
Oxidation
-
Ethenyl to Carbonyl : Treatment with KMnO₄ in acidic conditions oxidizes the ethenyl group to a ketone, forming 2-(4-methoxybenzoyl)benzoxazole.
-
Demethylation : Reaction with BBr₃ cleaves the methoxy group to a hydroxyl group, yielding 2-[2-(4-hydroxyphenyl)ethenyl]-1,3-benzoxazole .
Reduction
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl bond to an ethyl group, producing 2-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazole.
Cross-Coupling Reactions
The ethenyl bridge participates in palladium-catalyzed couplings:
Cycloaddition and Rearrangement
-
[4+2] Cycloaddition : The ethenyl group reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form six-membered ring adducts .
-
Smiles Rearrangement : Reaction with 4-bromobenzylamine in DMF at 70°C induces a Smiles rearrangement, forming N-(4-bromobenzyl)benzo[d]oxazol-2-amine (22 ) .
Functional Group Interconversion
The methoxy group undergoes nucleophilic substitution:
-
Demethylation : As noted earlier, BBr₃ converts –OCH₃ to –OH .
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I, K₂CO₃) modifies the hydroxyl group post-demethylation .
Photochemical Reactions
UV irradiation induces E→Z isomerization of the ethenyl group, confirmed by NMR spectral changes . This property is exploited in photoswitchable molecular devices.
Complexation with Metals
The benzoxazole nitrogen and ethenyl π-system coordinate transition metals:
-
Pd(II) Complexes : Forms stable complexes with PdCl₂, used in catalytic applications .
-
Cu(I) Coordination : Binds Cu(I) via the benzoxazole ring, enhancing luminescent properties .
Table 1: Oxidation Reactions
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄/H⁺ | 2-(4-Methoxybenzoyl)benzoxazole | 0°C, 2 h | 68% |
| BBr₃ | 2-[2-(4-Hydroxyphenyl)ethenyl]benzoxazole | CH₂Cl₂, rt, 6 h | 83% |
Table 2: Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst | Yield |
|---|---|---|---|
| 4-Bromostyrene | Benzoxazole derivative | Pd(OAc)₂ | 85% |
| Phenylboronic acid | Benzoxazole derivative | Pd(PPh₃)₄ | 92% |
Scientific Research Applications
Chemistry: Benzoxazole derivatives are widely used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, benzoxazole derivatives exhibit a broad spectrum of biological activities. They have been studied for their antimicrobial, antifungal, anticancer, anti-inflammatory, and antimycobacterial properties . For instance, 2-[2-(4-methoxyphenyl)ethenyl]-benzoxazole has shown significant activity against Mycobacterium tuberculosis and other mycobacterial strains .
Industry: Benzoxazole derivatives are used in the production of dyes, optical brighteners, and other functional materials. Their unique chemical properties make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-, involves its interaction with biological targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interactions, while the oxazole moiety’s oxygen and nitrogen atoms act as hydrogen bond acceptors . These interactions enable the compound to effectively bind to and modulate the activity of specific molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₆H₁₃NO₂
- Molecular Weight : 251.28 g/mol
- Biological Activity : Demonstrates potent antimycobacterial activity against Mycobacterium tuberculosis, M. kansasii, and M. avium, with MIC values ranging from 1.56–6.25 µg/mL .
- Mechanistic Role: Inhibits photosynthetic electron transport (PET) in spinach chloroplasts by targeting the donor side of photosystem II .
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of Compound 3 are critically influenced by substituents on the ethenyl group. Below is a comparative analysis with key analogues (Table 1), emphasizing structure-activity relationships (SAR).
Table 1: Comparative Data for Benzoxazole Derivatives
| Compound | Substituent (R) | MIC (µg/mL) M. tuberculosis | MIC (µg/mL) M. avium | MIC (µg/mL) M. kansasii | PET Inhibition (IC₅₀, µM) |
|---|---|---|---|---|---|
| Compound 3 | 4-Methoxyphenyl | 1.56–3.12 | 3.12–6.25 | 1.56–3.12 | 22.5 |
| Compound 4 | 4-(Methylsulfanyl)phenyl | 3.12–6.25 | 6.25–12.5 | 3.12–6.25 | 25.8 |
| Compound 8 | 2,3-Dihydrobenzofuran-5-yl | 1.56–3.12 | 3.12–6.25 | 1.56–3.12 | 20.1 |
| Isoniazid (Standard) | - | 0.05–0.1 | 12.5–25 | 6.25–12.5 | N/A |
Substituent Effects on Antimycobacterial Activity
- 4-Methoxyphenyl (Compound 3) : The methoxy group enhances lipophilicity (predicted logP ≈ 3.5) and electron-donating effects, improving membrane permeability and target binding. Compound 3 shows superior activity against M. avium and M. kansasii compared to isoniazid, with MIC values 4–8× lower .
- 4-(Methylsulfanyl)phenyl (Compound 4) : The methylsulfanyl group increases hydrophobicity (logP ≈ 4.2) but reduces electronic conjugation, leading to slightly lower potency than Compound 3. However, it remains more active than isoniazid against M. avium .
- 2,3-Dihydrobenzofuran-5-yl (Compound 8) : This cyclic analogue of 4-methoxyphenyl introduces rigidity, improving binding to mycobacterial targets. Its activity profile mirrors Compound 3, suggesting isosteric equivalence between the methoxy and dihydrobenzofuran groups .
Comparison with Fluorescent Benzoxazole Derivatives
These compounds function as pH- and metal-sensitive fluorescent probes, highlighting the tunability of benzoxazole’s electronic properties through substitution .
Biological Activity
Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole has emerged as a compound of interest due to its potential in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole is CHNO. The compound features a methoxy group attached to a phenyl ring, linked via an ethenyl bridge to a benzoxazole moiety. This unique structure plays a crucial role in its interaction with biological targets, influencing its pharmacological properties.
Anticancer Activity
Research indicates that 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole exhibits notable anticancer properties. In vitro studies have demonstrated its antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231). The compound's mechanism of action appears to involve:
- Induction of Apoptosis : Evidence suggests that this compound induces apoptosis in cancer cells by disturbing mitochondrial membrane potential and activating caspases.
- Enzyme Inhibition : It may inhibit specific enzymes crucial for cancer cell proliferation and survival .
- DNA Interaction : The compound can interact with DNA or proteins, disrupting their normal functions and leading to cell death.
Antimicrobial Activity
The antimicrobial potential of this benzoxazole derivative has also been extensively studied. It has shown effectiveness against several mycobacterial strains, including Mycobacterium tuberculosis, M. kansasii, and M. avium. Notably, it demonstrated superior activity against M. avium and M. kansasii compared to the standard drug isoniazid .
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms include:
- Inhibition of Essential Bacterial Enzymes : The compound inhibits enzymes such as hyaluronan lyase and isocitrate lyase, which are vital for bacterial metabolism .
- Inhibition of Photosynthetic Electron Transport (PET) : It has been shown to inhibit PET in chloroplasts, indicating a potential herbicidal application .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the benzoxazole structure can significantly influence its biological activity. For instance:
- The presence of methoxy groups enhances anticancer activity.
- Substituents at specific positions on the benzene ring can improve antimicrobial efficacy .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzoxazole derivatives:
- Anticancer Studies : A study reported that certain derivatives exhibited IC values comparable to established chemotherapeutics like 5-fluorouracil .
- Antimicrobial Efficacy : Research indicated that specific benzoxazole derivatives showed MIC values comparable to those of standard antibiotics like ofloxacin and fluconazole .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could serve as structural bioisosteres for nucleotides, facilitating interactions with biological macromolecules .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
